(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid
Overview
Description
Vaccenic acid is a naturally occurring trans fatty acid predominantly found in human milk, the fat of ruminants, and dairy products such as milk, butter, and yogurt. The compound is characterized by the presence of five carbon-13 isotopes, which makes it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1,2,3,9,10-13C5)octadec-11-enoic acid involves the incorporation of carbon-13 isotopes into the fatty acid chain. This can be achieved through the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of a catalyst to facilitate the incorporation of the isotopes into the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction parameters to ensure high purity and yield. The process involves the use of specialized equipment to handle the labeled compounds and prevent contamination. The final product is often purified through techniques such as chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted fatty acids with various functional groups.
Scientific Research Applications
(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Metabolic Research: Used to study metabolic pathways and the fate of fatty acids in biological systems.
Environmental Studies: Employed in tracing the movement and transformation of fatty acids in environmental samples.
Clinical Diagnostics: Utilized in diagnostic assays to monitor fatty acid metabolism in patients.
Organic Chemistry: Used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of (E)-(1,2,3,9,10-13C5)octadec-11-enoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The labeled carbon-13 isotopes allow researchers to track the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This information is crucial for understanding the role of fatty acids in health and disease.
Comparison with Similar Compounds
Similar Compounds
Vaccenic Acid: The unlabelled analogue of (E)-(1,2,3,9,10-13C5)octadec-11-enoic acid.
Oleic Acid: A monounsaturated fatty acid with a similar structure but without the trans configuration.
Elaidic Acid: Another trans fatty acid with a similar structure but different carbon chain length.
Uniqueness
This compound is unique due to the presence of carbon-13 isotopes, which makes it a valuable tool for tracing and studying metabolic pathways. Its labeled nature allows for precise tracking and analysis in various scientific research applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+/i9+1,10+1,16+1,17+1,18+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZIFQPPBDJPM-HRAXCDOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/[13CH2][13CH2]CCCCC[13CH2][13CH2][13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745983 | |
Record name | (11E)-(1,2,3,9,10-~13~C_5_)Octadec-11-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255644-59-7 | |
Record name | (11E)-(1,2,3,9,10-~13~C_5_)Octadec-11-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1255644-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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